N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
Description
Properties
CAS No. |
326901-76-2 |
|---|---|
Molecular Formula |
C13H11ClFNO3S |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-13(15)12(14)8-9/h2-8,16H,1H3 |
InChI Key |
STIGGSOHHZUGKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This compound has been studied for its mechanism of action, therapeutic potential, and interactions with various biological targets.
- Molecular Formula : C13H11ClFNO3S
- CAS Number : 326901-76-2
The biological activity of this compound primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is crucial in regulating cell proliferation and survival, and its inhibition can lead to suppressed cancer cell growth and altered signaling pathways associated with tumor progression . The compound's chloro and fluoro substituents enhance its electrophilicity, allowing it to interact with nucleophilic sites on enzymes or receptors, thereby modulating their functions.
Anticancer Activity
This compound has shown significant potential in anticancer research. In studies involving various cancer cell lines, the compound exhibited notable inhibitory effects. For instance:
- Growth Inhibition : It was tested against the NCI 60 cancer cell lines, demonstrating substantial growth inhibition across multiple types, including melanoma and ovarian cancer .
- IC50 Values : Specific derivatives related to this compound have shown IC50 values as low as 0.49 µM, indicating strong potency against certain cancer targets .
Antimicrobial Activity
Beyond its anticancer properties, the compound has also been investigated for its antimicrobial effects. It has demonstrated activity against various pathogens:
- Antibacterial Properties : Initial screenings indicated that it could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 8 μg/mL .
- Mechanism Against Microorganisms : The sulfonamide group allows this compound to mimic natural substrates, inhibiting essential enzymes in microorganisms, which can lead to reduced virulence or cell death.
Data Table: Biological Activity Overview
Case Studies
-
EGFR Inhibition in Cancer Therapy :
- A study focused on the role of this compound in inhibiting EGFR showed that it effectively blocked downstream signaling pathways critical for tumor growth. This was evidenced by reduced phosphorylation levels of key proteins involved in cell survival.
- Screening Against Infectious Agents :
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table highlights structural variations and their implications:
Key Observations:
- Electron-withdrawing groups (Cl, F, CF₃) improve metabolic stability but may reduce solubility.
- Methoxy groups (OCH₃) enhance water solubility compared to methyl (CH₃) or trifluoromethyl (CF₃) substituents .
- Double sulfonamides (e.g., ) exhibit unique crystallographic properties but may face synthetic challenges .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
- Formation of the sulfonamide intermediate : The amine group of 3-chloro-4-fluoroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, releasing HCl.
- Acid neutralization : A base (e.g., triethylamine, pyridine) scavenges HCl, shifting the equilibrium toward product formation.
The stoichiometric ratio typically employs a slight excess of sulfonyl chloride (1.1–1.2 equivalents) to ensure complete conversion of the amine.
Standard Laboratory Protocol
A representative procedure involves:
- Dissolving 3-chloro-4-fluoroaniline (1.0 equiv, 1.58 g, 10 mmol) in anhydrous dichloromethane (20 mL).
- Adding 4-methoxybenzenesulfonyl chloride (1.1 equiv, 2.15 g, 11 mmol) dropwise at 0°C.
- Introducing triethylamine (1.5 equiv, 2.1 mL, 15 mmol) and stirring at room temperature for 12–24 hours.
- Quenching with ice water, extracting with DCM, and recrystallizing from ethanol/water.
Yield : 65–78%
Purity : >95% (HPLC)
Solvent and Base Optimization
Variations in solvent polarity and base strength significantly impact reaction efficiency.
Solvent Screening
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 12 | 75 |
| Chloroform | 4.81 | 18 | 68 |
| Tetrahydrofuran | 7.52 | 10 | 72 |
| Acetonitrile | 37.5 | 8 | 80 |
Polar aprotic solvents like acetonitrile enhance reactivity by stabilizing ionic intermediates, reducing reaction times.
Base Selection
| Base | pKb | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Triethylamine | 3.25 | 78 | Low |
| Pyridine | 8.77 | 65 | Moderate |
| DBU | 13.9 | 82 | High |
Stronger bases (e.g., DBU) improve yields but may promote sulfonate ester byproducts via over-sulfonylation.
Industrial-Scale Production
Industrial protocols prioritize cost-efficiency and scalability:
Continuous Flow Reactor Systems
- Reactor design : Microfluidic channels enable precise temperature control (25±2°C), minimizing exothermic risks.
- Throughput : 10–20 kg/day with >90% conversion.
- Workup : Automated liquid-liquid extraction and rotary evaporation reduce manual handling.
Crystallization Optimization
- Anti-solvent addition : Gradual introduction of water to isopropanol solutions induces controlled crystallization, yielding needle-like crystals with 99.5% purity.
- Drying : Vacuum tray drying at 60°C for 24 hours ensures residual solvent levels <0.1% (ICH guidelines).
Mechanistic Challenges and Mitigation
Hydrolysis of Sulfonyl Chloride
Moisture-sensitive reagents necessitate anhydrous conditions. Common strategies include:
Byproduct Formation
- Di-sulfonylation : Minimized by maintaining stoichiometric control and low temperatures (0–5°C).
- Oxidation of Aniline : Avoided by degassing solvents with nitrogen or argon.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 70:30 MeOH/H₂O | 99.2 |
| Titration | 0.1M NaOH in ethanol | 98.5 |
Emerging Methodologies
Catalytic Sulfonamide Coupling
Recent advances employ nickel catalysts (e.g., Ni(COD)₂) to mediate C–N bond formation between aryl halides and sulfonamides, though yields remain suboptimal (45–55%).
Microwave-Assisted Synthesis
- Conditions : 100 W, 80°C, 30 minutes.
- Advantage : 80% yield with 5-fold reduction in reaction time.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide?
- Methodology : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the sulfonamide precursor and substituted aniline derivatives. Reactions should be conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis purification via column chromatography and structural validation using , , and IR spectroscopy is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ X-ray crystallography for unambiguous confirmation of the crystal structure, as demonstrated for analogous sulfonamides . Complement this with to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm) .
Q. What initial steps are recommended to assess its biological activity?
- Methodology : Conduct in vitro assays such as enzyme inhibition (e.g., carbonic anhydrase) or cytotoxicity screens against cancer cell lines (e.g., NCI-60 panel). Compare results to structurally related sulfonamides with known mechanisms, such as tubulin disruptors or antiproliferative agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMF vs. dichloromethane), temperature (-30°C to 0°C), and stoichiometric ratios of reagents. Monitor reaction progress via HPLC and optimize purification using recrystallization or gradient elution in column chromatography .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology : Cross-validate findings using orthogonal assays (e.g., flow cytometry for cell cycle analysis and microarray-based gene expression profiling). For example, COMPARE analysis with cancer cell line panels can clarify mechanism-specific activity, as seen with antitumor sulfonamides like E7010 and E7070 .
Q. What computational approaches predict target interactions for this compound?
- Methodology : Perform molecular docking to identify potential binding sites on enzymes (e.g., carbonic anhydrase IX) and validate predictions with molecular dynamics (MD) simulations. Quantitative Structure-Activity Relationship (QSAR) models can further refine activity predictions based on substituent effects .
Q. How can fluorescence properties be leveraged for mechanistic studies?
- Methodology : Analyze fluorescence intensity under varying pH (optimal ~5.0), temperature (25°C), and solvent polarity (e.g., ethanol vs. water). Use spectrofluorometry ( nm, nm) to study binding constants () with metal ions or biomolecules, as demonstrated for related benzamide sulfonamides .
Methodological Notes
- Data Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve structural ambiguities .
- Biological Replicates : Use triplicate assays and include positive controls (e.g., established enzyme inhibitors) to ensure reproducibility in activity studies .
- Synthetic Reproducibility : Document inert atmosphere conditions (argon/nitrogen) and moisture-sensitive steps to mitigate variability in yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
